5,6-dibromo-1H-indole-3-carboxylic Acid
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern chemical and pharmaceutical sciences. nih.gov Its unique physicochemical properties and its prevalence in nature have made it a subject of continuous investigation. mdpi.com
The indole nucleus is a recurring motif in a vast array of natural products and biologically active molecules, underscoring its evolutionary selection as a key structural component for biological function. nih.govump.edu.pl It is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. auburn.edu Furthermore, a diverse range of indole alkaloids, which are naturally occurring compounds containing an indole ring, have been isolated from various sources including plants, fungi, and marine organisms. fiveable.meump.edu.placs.org Many of these natural indole-containing compounds exhibit significant biological activities. ump.edu.pl
| Examples of Indole-Containing Natural Products and Biomolecules | Origin/Class | Significance |
| Tryptophan | Essential Amino Acid | Building block for proteins and precursor for other biomolecules. auburn.edu |
| Serotonin | Neurotransmitter | Plays a crucial role in mood regulation, sleep, and appetite. auburn.edu |
| Melatonin | Neuro-hormone | Involved in regulating the circadian rhythm. auburn.edu |
| Indole-3-acetic acid | Plant Hormone (Auxin) | Regulates various aspects of plant growth and development. auburn.edu |
| Vinblastine and Vincristine | Monoterpenoid Indole Alkaloids | Anticancer agents isolated from the Madagascar periwinkle. acs.org |
| Reserpine | Indole Alkaloid | Used as an antihypertensive and antipsychotic agent. researchgate.net |
The structural versatility of the indole scaffold has established it as a highly important framework in the field of medicinal chemistry and drug discovery. researchgate.netsemanticscholar.orgresearchgate.net Its ability to interact with a wide range of biological targets has led to the development of numerous therapeutic agents. researchgate.netdntb.gov.ua
The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry. nih.govnih.govpressbooks.pub This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The indole's unique combination of a planar aromatic system, a hydrogen bond donor (the N-H group), and multiple sites for substitution allows for the creation of diverse libraries of compounds that can be screened for a wide array of biological activities. This inherent versatility makes the indole scaffold an attractive starting point for the design of new drugs. nih.gov
The therapeutic applications of indole derivatives are extensive and continue to expand. fiveable.mesemanticscholar.orgresearchgate.net Synthetic and naturally derived indole-containing compounds have been shown to possess a broad spectrum of pharmacological activities. fiveable.meresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties, among others. fiveable.meresearchgate.netsemanticscholar.orgresearchgate.net The ability to modify the indole core at various positions allows medicinal chemists to fine-tune the pharmacological profile of these molecules to enhance their potency and selectivity for specific biological targets. researchgate.net
| Therapeutic Area | Examples of Indole Derivatives' Activity |
| Oncology | Inhibition of tubulin polymerization, protein kinases, and histone deacetylases. researchgate.netresearchgate.net |
| Infectious Diseases | Antibacterial activity against both Gram-positive and Gram-negative bacteria. fiveable.me |
| Inflammation | Modulation of inflammatory pathways such as NF-κB and COX-2. researchgate.net |
| Neurological Disorders | Interaction with receptors and enzymes in the central nervous system. researchgate.net |
Importance in Medicinal Chemistry and Drug Discovery
Specific Research Focus on Brominated Indoles
Within the vast family of indole derivatives, those containing halogen atoms, and specifically bromine, have garnered significant research interest. The introduction of bromine atoms onto the indole scaffold can profoundly influence the molecule's properties and biological activity.
Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of halogen atoms, such as bromine, can lead to significant changes in a molecule's size, polarity, lipophilicity, and metabolic stability. One of the key factors contributing to the unique properties of halogenated compounds is the phenomenon of "halogen bonding". This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is highly directional and can play a crucial role in drug-receptor binding. The presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom, facilitates these interactions. semanticscholar.org Bromination, in particular, has been shown to increase therapeutic activity and favorably affect a drug's metabolism and duration of action. semanticscholar.org
| Property Modified by Halogenation | Effect |
| Lipophilicity | Generally increases, which can affect membrane permeability and absorption. |
| Polarity | Alters the overall polarity of the molecule, influencing solubility and bioavailability. |
| Metabolic Stability | Can block sites of metabolism, leading to a longer half-life. |
| Binding Affinity | Can enhance binding to biological targets through halogen bonding and other interactions. semanticscholar.org |
The Unique Case of 5,6-Dibromo-1H-indole-3-carboxylic Acid
The 5,6-dibromoindole substructure is found in a number of marine natural products, which have garnered interest for their biological activities. rsc.org However, the synthesis of these and related compounds has been historically underdeveloped, partly due to the lack of efficient and regioselective methods for introducing multiple halogen atoms onto the indole ring. rsc.org The synthesis of this compound, or its precursors, presents a specific case study in overcoming these synthetic hurdles.
A significant breakthrough in this area was the development of a regioselective dibromination of methyl indole-3-carboxylate (B1236618). rsc.orgrsc.org Treatment of methyl 1H-indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromo-1H-indole-3-carboxylate with high regioselectivity and in good yield. rsc.orgrsc.org This method provides a direct and efficient route to the 5,6-dibrominated indole scaffold, which can then be further elaborated. The subsequent hydrolysis of the methyl ester would yield the target compound, this compound.
The regioselectivity of this bromination is noteworthy, especially when compared to the non-regioselective bromination of 3-formylindole. rsc.org This highlights the directing effect of the carboxylate group at the C3 position, favoring electrophilic substitution at the C5 and C6 positions of the benzene (B151609) ring portion of the indole.
Table 1: Synthesis of Methyl 5,6-dibromo-1H-indole-3-carboxylate rsc.org
| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |
| Methyl 1H-indole-3-carboxylate | Bromine | Acetic Acid | 3 days | Methyl 5,6-dibromo-1H-indole-3-carboxylate | 70% |
Table 2: Spectroscopic Data for Methyl 5,6-dibromo-1H-indole-3-carboxylate rsc.org
| Technique | Data |
| Melting Point | 238-242 °C |
| IR (cm⁻¹) | 3294, 2946, 1673, 1543, 1449, 1341 |
The parent 5,6-dibromoindole, obtained from the hydrolysis and decarboxylation of the methyl ester, is a versatile building block for the synthesis of various natural and non-natural 5,6-dibromoindole derivatives. rsc.orgrsc.org
Challenges and Opportunities in Functionalizing Indole Derivatives
The functionalization of indole derivatives is a rich field of study, yet it is fraught with challenges, primarily concerning site-selectivity. The indole nucleus possesses multiple C-H bonds with varying degrees of reactivity, making the selective introduction of functional groups a significant synthetic obstacle. researchgate.netnih.gov
A primary challenge is the inherent reactivity of the C2 and C3 positions within the pyrrole (B145914) ring of the indole, which are generally more susceptible to electrophilic attack than the positions on the benzene ring (C4 to C7). rsc.orgacs.org Consequently, much effort has been dedicated to developing methods for the selective functionalization of the less reactive benzenoid core. rsc.orgacs.orgresearchgate.net
One of the most successful strategies to address the challenge of site-selectivity is the use of directing groups. researchgate.netnih.gov These are moieties that are temporarily installed on the indole nitrogen or at other positions to direct a metal catalyst to a specific C-H bond, thereby enabling its selective functionalization. For instance, the installation of a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. nih.govacs.org Similarly, other directing groups can facilitate functionalization at the C6 and C7 positions. researchgate.netnih.gov
Transition-metal catalysis has emerged as a powerful tool for the C-H functionalization of indoles, offering a wide range of transformations such as arylation, alkenylation, and acylation. rsc.orgbohrium.com These methods provide a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. However, a significant limitation of many of these methods is their reliance on precious metal catalysts and the need for the removal of toxic metal traces from the final products, which is a critical consideration in pharmaceutical synthesis. nih.gov
Despite these challenges, the continued development of novel catalytic systems and directing group strategies presents significant opportunities. The ability to selectively functionalize every position of the indole ring opens up avenues for the synthesis of a vast array of new chemical entities with potentially valuable biological and material properties. The unique electronic properties conferred by halogen substituents, as in this compound, make these halogenated indoles attractive starting points for further diversification through cross-coupling and other functionalization reactions. rsc.org The development of more sustainable and cost-effective catalytic methods, for example, using earth-abundant 3d transition metals, is a key area of ongoing research that promises to make the synthesis of complex indole derivatives more accessible. ncl.res.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDDHPPAUVCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5,6 Dibromo 1h Indole 3 Carboxylic Acid
Direct Halogenation Approaches
Direct halogenation is a primary strategy for synthesizing brominated indoles. This approach involves the electrophilic substitution of hydrogen atoms on the indole (B1671886) ring with bromine. The success of this method hinges on controlling the reaction conditions to achieve the desired substitution pattern, particularly on the electron-rich benzene (B151609) portion of the indole molecule.
Regioselective bromination is crucial for the specific placement of bromine atoms on the indole framework. The inherent reactivity of the indole ring, particularly at the C3 position, necessitates strategies that direct bromination to other sites, such as the C5 and C6 positions of the benzene ring.
A key strategy for achieving 5,6-dibromination involves using an indole precursor that already contains a deactivating group at the C3 position, such as a carboxylate ester. This group reduces the nucleophilicity of the pyrrole (B145914) ring, thereby favoring electrophilic substitution on the benzene ring.
Research has demonstrated that the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate nih.govrsc.orgsigmaaldrich.com. This product serves as a direct precursor to the target acid through ester hydrolysis. The reaction proceeds efficiently, providing a reliable route to the 5,6-dibrominated indole core nih.govrsc.org. This method allows for the synthesis of various 5,6-dibromoindole derivatives, which can be used as building blocks for more complex molecules nih.gov.
| Starting Material | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| Methyl indole-3-carboxylate | Bromine (Br₂) | Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.govrsc.orgsigmaaldrich.com |
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for selective bromination reactions. wikipedia.org It serves as a milder and more manageable source of electrophilic bromine compared to molecular bromine (Br₂), which can often lead to over-bromination and side reactions. nih.gov The utility of NBS extends to various reaction types, including radical substitution and electrophilic addition and substitution. wikipedia.org
In the context of indole chemistry, NBS is employed to achieve regioselective bromination. nih.gov The reaction's outcome—whether it proceeds via a radical or an electrophilic pathway—can be controlled by the reaction conditions. wikipedia.org For electrophilic aromatic substitution on indole scaffolds, NBS provides a controlled source of Br+, minimizing the harsh conditions associated with liquid bromine. researchgate.net The regiospecificity of bromination using NBS on substituted indoles can be influenced by the nature of the substituents and any protecting groups on the indole nitrogen. acs.org In some instances, NBS has been used for the oxidative bromination of indoles, leading to products like 3,3-dibromooxindoles. researchgate.net
Controlling the regioselectivity of dibromination on the indole ring is a significant synthetic challenge due to the multiple reactive sites on the molecule. researchgate.net The strategy employed often depends on the electronic properties of the substituents already present on the indole scaffold.
The presence of an electron-withdrawing group, such as a carboxylate at the C3 position, deactivates the pyrrole ring towards electrophilic attack. This deactivation directs incoming electrophiles, like bromine, to substitute onto the less deactivated benzene ring. This electronic guidance is the principle behind the successful regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate from methyl indole-3-carboxylate. nih.govrsc.org Furthermore, the choice of protecting group on the indole nitrogen (N1) can also influence the position of bromination. acs.org By carefully selecting substituents and reaction conditions, chemists can control the bromination process to yield specific isomers. acs.orgacs.org
Regioselective Bromination of Indole Scaffolds
Strategies for Introducing the Carboxylic Acid Moiety
The incorporation of a carboxylic acid group, specifically at the C3 position of the indole ring, is a fundamental step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the carboxyl group or by introducing it onto a pre-formed indole nucleus.
Carboxylation involves the introduction of a carboxyl group (-COOH) onto a molecule. For indole precursors, this typically targets the nucleophilic C3 position. One approach involves the direct carboxylation of an appropriately substituted indole. For instance, 5,6-dibromoindole could theoretically be carboxylated at the C3 position to yield the final product. Enzymatic methods have been shown to catalyze the conversion of indole to indole-3-carboxylic acid using bicarbonate as the carbon source. researchgate.net
Alternatively, a common synthetic route involves building the indole ring system from precursors that already contain the necessary functional groups. The Fischer indole synthesis, for example, can be adapted to produce halogen-substituted indole-3-acetic acids by reacting halogen-substituted phenylhydrazines with 2-oxoglutarate, though this yields an acetic acid rather than a direct carboxylic acid at C3. umn.edu A more direct and frequently used strategy, as mentioned previously, is to begin with an indole-3-carboxylate ester, perform the dibromination, and then hydrolyze the ester to the desired carboxylic acid in a final step. nih.govrsc.org This circumvents the potential difficulties of directly carboxylating a dibrominated indole.
Compound Index
| Compound Name |
|---|
| 5,6-dibromo-1H-indole-3-carboxylic Acid |
| N-Bromosuccinimide (NBS) |
| Indole-3-carboxylates |
| Methyl indole-3-carboxylate |
| Methyl 5,6-dibromoindole-3-carboxylate |
| 5,6-dibromoindole |
| Bromine |
| Acetic Acid |
| 3,3-dibromooxindoles |
| 2-oxoglutarate |
Decarboxylation in Multistep Syntheses
The synthesis of 5,6-dibromoindole derivatives often involves the strategic introduction and subsequent removal of a carboxyl group at the C-3 position. The process typically begins with the regioselective dibromination of methyl indole-3-carboxylate using bromine in acetic acid, which yields methyl 5,6-dibromoindole-3-carboxylate researchgate.netbeilstein-journals.org. The removal of the C-3 carboxyl group from this intermediate is a key step to access the parent 5,6-dibromoindole, which can then be used in further synthetic applications.
A highly effective method for this transformation is a one-pot, microwave-mediated sequence involving ester hydrolysis followed by decarboxylation researchgate.netrsc.org. This approach avoids the isolation of the carboxylic acid intermediate, streamlining the synthetic process. The reaction is typically carried out in a basic medium to facilitate the saponification of the methyl ester, and the subsequent application of microwave irradiation promotes the efficient decarboxylation of the resulting carboxylate salt. This method provides a direct route from methyl 5,6-dibromoindole-3-carboxylate to 5,6-dibromoindole, which is a valuable building block for various natural and non-natural product syntheses researchgate.net. General studies on the decarboxylation of indole-3-carboxylic acids have also explored metal-free conditions, utilizing basic conditions catalyzed by potassium carbonate or promoted by acetonitrile (B52724) to achieve high yields of the corresponding indoles academie-sciences.fr.
One-Pot Cascade Methods for Indole-3-carboxylic Acids
Utilization of Isatins and DMSO
A notable one-pot cascade method for the synthesis of indole-3-carboxylic acids employs isatins and dimethyl sulfoxide (B87167) (DMSO) acs.org. This approach involves a unique one-carbon translocation. The reaction is hypothesized to proceed with a suitable base, such as sodium hydride (NaH), which generates a dimsyl anion from DMSO acs.org. This anion reacts with the isatin (B1672199) in an olefination step, leading to the in-situ formation of an α,β-unsaturated methylvinylsulfoxide intermediate. Subsequent ring-opening via amide bond cleavage, followed by a ring-closing reaction, ultimately furnishes the indole-3-carboxylic acid scaffold in a single pot acs.org.
This method is distinguished by its use of DMSO as both a reagent (a one-carbon synthon) and the solvent, under oxygen-free conditions. The process is operationally simple, typically completed within a couple of hours, and does not require any transition metal catalysts or external reducing agents, making it an economically attractive and scalable option acs.org. The reaction demonstrates high functional group tolerance and provides excellent yields for a broad range of isatin substrates acs.org.
Advanced Synthetic Techniques for Functionalized Indoles
The functionalization of the 5,6-dibromoindole scaffold is critical for creating diverse molecular architectures for various applications. Advanced synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, are indispensable tools for this purpose.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity icm.edu.pluc.pt. For di-halogenated substrates like this compound or its derivatives, these reactions allow for the selective functionalization at the bromine-substituted positions. Palladium-catalyzed reactions are among the most widely used, offering a versatile platform for introducing aryl, alkyl, and alkynyl groups onto the indole nucleus acs.orgicm.edu.plicm.edu.pl. The reactivity differences between halogen atoms can sometimes be exploited for sequential, site-selective couplings.
Suzuki-Miyaura Cross-Coupling for Arylation of Brominated Indoles
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds. It is particularly effective for the arylation of brominated indoles due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.
In the context of brominated indoles, a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system. Microwave irradiation has been shown to significantly shorten reaction times and improve yields for the Suzuki-Miyaura coupling of bromo-indole derivatives. This methodology has been successfully applied to the synthesis of 5-arylated indole derivatives and can be extended to C-3 substituted 5-bromoindazoles, which are bioisosteres of indoles. The reaction allows for the introduction of diverse aryl and heteroaryl moieties, creating complex structures for applications such as the development of bioactive compounds.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 25-40 min | Good to Excellent | |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Not specified | Good | |
| 6-Bromoindole derivative | 7-Chlorobenzo[b]thiophene boronic acid derivative | Pd catalyst | Not specified | Not specified | Not specified | Not specified |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. It is an essential tool for introducing alkynyl moieties onto the indole scaffold, creating conjugated systems found in many functional materials and complex molecules.
For brominated indoles, the Sonogashira reaction proceeds efficiently, allowing for the alkynylation at the site of the bromine atom. Studies have demonstrated that aryl bromides are less reactive than the corresponding iodides, a property that can be exploited for selective, sequential couplings on substrates bearing different halogens. For instance, a 5-bromo-3-iodoindole can undergo a selective Sonogashira coupling at the more reactive iodine position, leaving the bromine available for a subsequent coupling reaction, such as a second Sonogashira or a Suzuki coupling. This stepwise functionalization enables the synthesis of precisely substituted, multifunctional indole derivatives.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromoindoles | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | DMF | 70 °C | High | |
| 5-Bromo-3-(arylethynyl)indole | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Amine | Not specified | 70 °C | High | |
| Aryl Bromides (general) | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine | Not specified | Room Temp | Not specified |
Palladium-Catalyzed C-H Functionalization and Decarboxylation
Palladium catalysis is a powerful tool in organic synthesis, enabling the direct functionalization of C-H bonds, which is a more atom-economical approach than traditional cross-coupling reactions requiring pre-functionalized starting materials. beilstein-journals.org In the context of indole-3-carboxylic acids, palladium-catalyzed reactions can be designed to proceed with concomitant decarboxylation, offering a direct route to 2-substituted indoles.
One notable strategy involves the palladium-catalyzed C2 alkenylation of indole-3-carboxylic acids. In this process, the carboxylic acid group at the C3 position can act as a traceless directing group, facilitating the C-H activation at the C2 position. The reaction of an indole-3-carboxylic acid with an alkene in the presence of a palladium catalyst can lead to an oxidative coupling and subsequent decarboxylation, resulting in the exclusive formation of a 2-vinylated indole. chim.it This approach is significant as it allows for the regioselective functionalization of the C2 position, which is typically less reactive than the C3 position in electrophilic substitutions.
The general mechanism for such transformations involves the coordination of the palladium catalyst to the indole, followed by C-H activation. The presence of an oxidant is often necessary to regenerate the active Pd(II) catalyst. beilstein-journals.org While this specific reaction has been demonstrated on various indole-3-carboxylic acids, its application to this compound would provide a direct method for introducing alkenyl substituents at the C2 position. The decarboxylation step is a key feature of this methodology, as it removes the carboxylic acid group, which may not be desired in the final product. chim.itresearchgate.net
C-H Functionalization Strategies for Indoles
The direct functionalization of indole C-H bonds is a highly sought-after transformation in organic synthesis due to its efficiency and atom economy. The indole nucleus possesses multiple C-H bonds with different reactivities, making site-selectivity a significant challenge. nih.gov
The indole ring has C-H bonds at the C2, C3, C4, C5, C6, and C7 positions. The C-H bonds on the pyrrole ring (C2 and C3) have different reactivity compared to those on the benzene ring (C4, C5, C6, and C7). nih.gov Typically, functionalization occurs preferentially at the electron-rich C3 position. When the C3 position is substituted, as in the case of this compound, functionalization can be directed to other positions.
Achieving regioselective functionalization of the benzene core of indoles is particularly challenging due to the similar reactivity of the C4-C7 C-H bonds. nih.govnih.govrsc.org Various strategies have been developed to control the regioselectivity of these reactions. These strategies often rely on the use of directing groups or the specific choice of catalysts and reaction conditions to favor functionalization at a particular site. nih.gov For a substrate like this compound, the existing bromo substituents at C5 and C6 would influence the electronic properties of the benzene ring and thus the site-selectivity of further C-H functionalization.
Directing groups are chemical moieties that are temporarily or permanently installed on a substrate to direct a reaction to a specific position. In indole chemistry, directing groups have been successfully employed to achieve site-selective C-H functionalization at positions that are otherwise difficult to access. nih.govacs.org
For instance, a directing group at the N1 position of the indole ring can facilitate functionalization at the C2 or C7 positions. Similarly, a directing group at the C3 position can direct reactions to the C2 or C4 positions. nih.govacs.org In the case of this compound, the carboxylic acid group itself can potentially act as a directing group. It has been shown that a formyl group at the C3 position can direct regioselective functionalization to the C4 position via a ruthenium catalyst. acs.org The carboxylic acid at C3 could potentially exhibit similar directing capabilities under appropriate conditions. The use of an amide at the C3 position has also been shown to be a versatile directing group, capable of directing functionalization to either the C2 or C3 position depending on the catalyst system (Rh(I) or Ir(III)). chemrxiv.orgnih.govnih.gov
| Directing Group Position | Targeted Functionalization Site | Catalyst System (Example) | Reference |
| N1 | C2, C7 | Palladium, Copper | nih.gov |
| C3 (Formyl) | C4 | Ruthenium | acs.org |
| C3 (Carboxamide) | C2 or C3 | Iridium or Rhodium | chemrxiv.orgnih.govnih.gov |
Cross-dehydrogenative coupling (CDC) reactions are a class of reactions that involve the formation of a C-C or C-heteroatom bond through the direct coupling of two C-H bonds, typically in the presence of an oxidant. chim.it These reactions are highly atom-economical as they avoid the need for pre-functionalized starting materials. chim.it
CDC reactions have been widely applied to the functionalization of indoles. chim.it For instance, the coupling of indoles with other C-H acids, such as 1,3-dicarbonyl compounds, can be achieved to form new C-C bonds at the C3 position. nih.gov In the context of this compound, where the C3 position is occupied, CDC reactions could potentially be directed to other positions on the indole ring, such as C2 or the benzene core, although this would likely require specific directing strategies. The development of CDC reactions for indoles has provided efficient ways to construct complex molecules from simple precursors. chim.itnih.gov
Metal-Free Synthetic Approaches
While transition metal catalysis is a powerful tool, there is a growing interest in developing metal-free synthetic methods to avoid issues related to metal toxicity and cost. tandfonline.comtandfonline.com
In the context of indole-3-carboxylic acids, metal-free decarboxylation has been reported. These reactions can be achieved under basic conditions, either catalyzed by potassium carbonate or promoted by acetonitrile at high temperatures, to afford the corresponding indoles in good to excellent yields. tandfonline.comtandfonline.com This provides a straightforward method for the removal of the C3-carboxylic acid group from this compound to yield 5,6-dibromoindole.
Furthermore, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex indole alkaloids and other chiral indole derivatives. oup.comacs.orgacs.orgnih.gov These reactions utilize small organic molecules as catalysts and can be used to construct chiral centers with high enantioselectivity. While not directly applied to the synthesis of the achiral this compound, these principles are crucial for the synthesis of more complex, biologically active molecules derived from this scaffold. The enantioselective Friedel-Crafts alkylation of indoles is a prominent example of an organocatalytic reaction that allows for the direct formation of C-C bonds at the C3 position. benthamdirect.com
Green Chemistry Principles in Indole Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net These principles are increasingly being applied to the synthesis of indoles.
Sustainable approaches to indole synthesis include the use of environmentally benign solvents such as water or ethanol, and the use of green techniques like microwave irradiation. tandfonline.comrsc.orgresearchgate.net Microwave-assisted organic synthesis can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.com For example, the one-pot, microwave-mediated ester hydrolysis and decarboxylation of methyl 5,6-dibromoindole-3-carboxylate to 5,6-dibromoindole is an application of this green technique. nih.gov
Moreover, the development of multicomponent reactions for indole synthesis is another aspect of green chemistry, as it allows for the construction of complex molecules in a single step, thereby reducing waste and improving efficiency. rsc.org The Ugi multicomponent reaction followed by an acid-induced cyclization is an example of a sustainable, metal-free method for de novo indole synthesis. rsc.org Applying these green principles to the synthesis and derivatization of this compound can lead to more sustainable and environmentally friendly processes.
Derivatization of this compound and its Precursors
Synthesis of Esters and Other Carboxylic Acid Derivatives
The carboxylic acid functionality at the C3 position of the 5,6-dibromoindole core serves as a versatile handle for the synthesis of various derivatives, most notably esters and amides.
A primary route to ester derivatives involves the direct esterification of the carboxylic acid or the conversion of a precursor. For instance, methyl 5,6-dibromoindole-3-carboxylate can be synthesized with high regioselectivity by treating methyl indole-3-carboxylate with bromine in acetic acid. wikipedia.orgrsc.org This methyl ester can then be hydrolyzed to the parent this compound, which can subsequently be converted to other esters through standard esterification procedures. While specific examples for a wide range of esters of this compound are not extensively detailed in readily available literature, general methods for the synthesis of tert-butyl esters of indole carboxylic acids, for example, involve reacting the carboxylic acid with tert-butyl trichloroacetimidate.
Amide derivatives are another important class of compounds derived from this compound. The synthesis of these amides typically involves the use of coupling reagents to facilitate the reaction between the carboxylic acid and a primary or secondary amine. organic-chemistry.orgluxembourg-bio.com Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). organic-chemistry.orgnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
For example, the synthesis of N-substituted amides can be achieved by reacting this compound with a desired amine in the presence of a suitable coupling agent and a base. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final amide product.
Table 1: Synthesis of Esters and Amides of this compound
| Derivative Type | Starting Material | Key Reagents | Product |
| Methyl Ester | Methyl indole-3-carboxylate | Bromine, Acetic Acid | Methyl 5,6-dibromo-1H-indole-3-carboxylate |
| General Esters | This compound | Alcohol, Acid catalyst | Corresponding Ester |
| Amides | This compound | Amine, Coupling agent (e.g., EDC, HOBt) | Corresponding Amide |
Introduction of Diverse Functional Groups
The introduction of a wide array of functional groups onto the this compound framework is crucial for creating structural diversity and for structure-activity relationship (SAR) studies. The bromine atoms at the C5 and C6 positions are particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for installing new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the dibromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This methodology can be used to introduce aryl, heteroaryl, or vinyl groups at the C5 and/or C6 positions. The reactivity of the two bromine atoms can potentially be differentiated to achieve selective mono- or di-substitution.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the dibromoindole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgresearchgate.net This method is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the dibromoindole with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. wikipedia.orgrsc.orglibretexts.org This allows for the direct introduction of amino groups, which are prevalent in many biologically active compounds.
Functionalization at Other Positions:
Beyond the C5 and C6 positions, derivatization at other sites of the indole ring, such as the N1 and C2 positions, can also be achieved.
N-Functionalization: The indole nitrogen can be functionalized through alkylation, arylation, or acylation reactions. For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base.
C2-Functionalization: While the C3 position is occupied by the carboxylic acid group, the C2 position is also a potential site for introducing functional groups. Directed C-H functionalization strategies have been developed for the C2-arylation of indole-3-carboxylic acids, although this can sometimes be accompanied by decarboxylation. nih.gov
Table 2: Methods for Introducing Diverse Functional Groups
| Reaction Type | Position(s) | Reagents | Introduced Functional Group |
| Suzuki-Miyaura Coupling | C5, C6 | Organoboron reagent, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |
| Sonogashira Coupling | C5, C6 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Alkynyl |
| Buchwald-Hartwig Amination | C5, C6 | Amine, Pd catalyst, Base | Amino |
| N-Alkylation | N1 | Alkyl halide, Base | Alkyl |
| C-H Arylation | C2 | Aryl halide, Pd catalyst | Aryl |
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus
The indole ring system is inherently activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the nitrogen atom. wikipedia.orgnih.gov Generally, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich site. nih.govnih.gov However, in 5,6-dibromo-1H-indole-3-carboxylic acid, the C3 position is already substituted with a carboxylic acid group. Therefore, any further electrophilic substitution must occur on the benzene (B151609) portion of the indole nucleus. The rate and regioselectivity of these reactions are influenced by the combined electronic effects of the substituents already present. wikipedia.orglibretexts.org
The regiochemical outcome of electrophilic aromatic substitution on the this compound molecule is determined by the directing effects of the C3-carboxylic acid and the C5 and C6 bromine atoms.
Carboxylic Acid Group (-COOH): The carboxylic acid group at the C3 position is an electron-withdrawing group and acts as a deactivating meta-director for electrophilic aromatic substitution on a benzene ring. libretexts.orgresearchgate.net It withdraws electron density from the aromatic system, making the ring less reactive towards electrophiles. researchgate.net
Bromine Atoms (-Br): Halogens such as bromine are deactivating groups due to their inductive electron-withdrawing effect. libretexts.org However, they are ortho-, para-directors because their lone pairs of electrons can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho or para attack. libretexts.org
| Substituent | Position | Electronic Effect | Directing Influence |
| Carboxylic Acid | C3 | Electron-withdrawing, Deactivating | Meta-directing (relative to its position) |
| Bromine | C5 | Inductively withdrawing, Resonance donating, Deactivating | Ortho-, Para-directing |
| Bromine | C6 | Inductively withdrawing, Resonance donating, Deactivating | Ortho-, Para-directing |
The formation of the 5,6-dibromoindole core structure, as exemplified by the regioselective dibromination of methyl indole-3-carboxylate (B1236618), proceeds through a standard electrophilic aromatic substitution mechanism. nih.govrsc.orglumenlearning.com
Generation of the Electrophile: In a typical bromination reaction using molecular bromine (Br₂), a Lewis acid catalyst like FeBr₃ can be used to polarize the Br-Br bond, creating a more potent electrophile (Br⁺). lumenlearning.com In the case of the synthesis of methyl 5,6-dibromoindole-3-carboxylate, the reaction is performed with bromine in acetic acid, where the polar solvent assists in polarizing the bromine molecule. nih.govrsc.org
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich indole ring attacks the electrophilic bromine atom. The attack is directed to the C5 and subsequently the C6 position due to the directing effects of the indole nitrogen and the C3 substituent. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. lumenlearning.comresearchgate.net
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture, such as the acetate (B1210297) ion from acetic acid, removes a proton (H⁺) from the carbon atom that was attacked by the bromine. This collapses the arenium ion, restores the aromaticity of the benzene ring, and yields the brominated indole product. lumenlearning.com This process occurs sequentially at both the C5 and C6 positions to give the dibrominated product.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a key site for chemical modification, primarily through reactions involving the carbonyl carbon.
Carboxylic acids undergo nucleophilic acyl substitution, where a nucleophile replaces the -OH group of the acid. youtube.com The direct reaction can be difficult because the hydroxyl group is a poor leaving group. libretexts.org Therefore, the carboxylic acid is often converted into a more reactive derivative, or activating agents are used. sciepub.comlibretexts.org The general mechanism involves:
Activation of the Carbonyl Group: The carbonyl oxygen is typically protonated by an acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.org Alternatively, reagents like thionyl chloride can convert the -OH group into a better leaving group. libretexts.orglibretexts.org
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., water, or a group introduced by an activating agent). youtube.com
Esterification and amidation are two of the most common nucleophilic acyl substitution reactions for carboxylic acids.
Esterification: This reaction converts the carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orglibretexts.org The alcohol acts as the nucleophile. For indole-3-carboxylic acids, this provides a route to various ester derivatives which are important synthetic intermediates. researchgate.netorgsyn.org
Amidation: This reaction forms an amide by reacting the carboxylic acid with an amine. The direct reaction requires high temperatures to drive off water from the initial ammonium (B1175870) carboxylate salt formed. libretexts.org More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used. libretexts.orglibretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating attack by the amine nucleophile to form the amide bond under milder conditions. sciepub.comlibretexts.org This method is widely used in peptide synthesis and for creating various amide derivatives of indole carboxylic acids. nih.gov
| Reaction | Reagents | Product |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation (Direct) | Amine (R'-NH₂), Heat (>100°C) | Amide |
| Amidation (Coupling) | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide |
Reactivity of Bromine Substituents
The bromine atoms at the C5 and C6 positions are relatively unreactive towards classical nucleophilic aromatic substitution. However, they serve as valuable handles for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst.
These reactions allow for the elaboration of the indole core, making this compound a versatile building block for the synthesis of more complex molecules and functional materials. chemimpex.comrsc.org The ability to selectively react one bromine atom over the other, or to perform a double cross-coupling, offers significant synthetic flexibility.
Radical Processes in Indole Functionalization
Recent advancements in synthetic chemistry have highlighted the power of radical reactions for C-C bond formation, particularly through decarboxylative cross-coupling. nih.gov These processes often involve the generation of a carbon-centered radical from a carboxylic acid. nih.gov
The general mechanism for a photoredox-catalyzed decarboxylative coupling involves the oxidation of the carboxylic acid by an excited photocatalyst. This generates a carboxyl radical, which rapidly loses CO₂ to form a carbon-centered radical. nih.gov This radical can then engage in a catalytic cycle, for instance with a nickel catalyst, to form the desired cross-coupled product. nih.gov This approach is advantageous as it utilizes readily available carboxylic acids and often proceeds under mild conditions. nih.gov
While specific studies on radical processes involving this compound are not extensively detailed, the principles of radical decarboxylative functionalization are directly applicable. The C3-carboxylic acid group could be leveraged to generate an indole-3-yl radical, which could then be trapped by various coupling partners. This opens up avenues for functionalization that are complementary to traditional transition-metal-catalyzed cross-coupling reactions that target the C-Br bonds.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For indole (B1671886) derivatives, DFT has proven to be a reliable and accurate computational approach. researchgate.net
Geometry Optimization and Electronic Structure
A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. For 5,6-dibromo-1H-indole-3-carboxylic acid, this process would calculate the optimal bond lengths, bond angles, and dihedral angles. The resulting geometry would be expected to be largely planar due to the aromatic indole ring system, though the carboxylic acid group might be slightly twisted out of the plane. For similar molecules like 6-bromo-1H-indole-3-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid, experimental X-ray crystallography has shown that the dihedral angle between the carboxylic group and the indole ring system is small, around 6-7°. nih.govnih.gov
Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Analysis of the electronic structure also reveals the distribution of electron density, which helps in identifying the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. acs.org
Vibrational Frequency Analysis
Following geometry optimization, DFT calculations can be used to predict the vibrational frequencies of the molecule. This theoretical analysis generates a harmonic vibrational spectrum, which corresponds to the infrared (IR) and Raman spectra of the compound. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond, the bending of the N-H group, or the deformation of the indole ring.
For this compound, the analysis would predict characteristic frequencies for:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. mdpi.com
O-H stretching of the carboxylic acid: A broad band, often centered around 3000 cm⁻¹. mdpi.com
C=O stretching of the carboxylic acid: A strong absorption band usually found between 1680-1710 cm⁻¹.
C=C stretching within the aromatic rings: Multiple bands in the 1400-1625 cm⁻¹ range. researchgate.net
C-Br stretching: Expected at lower frequencies, typically below 800 cm⁻¹.
Potential Energy Distribution (PED) analysis can also be performed to provide a quantitative assignment of each vibrational mode, detailing the contribution of different internal coordinates (like bond stretching or angle bending) to each calculated frequency. nih.gov
Comparison with Experimental Spectroscopic Data
A critical step in validating a computational model is the comparison of its theoretical predictions with experimental data. nih.gov The calculated vibrational frequencies for this compound would be compared against its experimentally measured FT-IR and FT-Raman spectra.
Typically, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and simplifications in the theoretical model. To correct for this, the calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental values. mdpi.comnih.gov A strong correlation between the scaled theoretical frequencies and the experimental spectral peaks confirms the accuracy of the computed molecular structure and provides confidence in the vibrational assignments. researchgate.net
| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Hypothetical Scaled Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | ~3350 | 3345 | N-H stretching |
| ν(O-H) | ~3000 (broad) | 3010 | Carboxylic acid O-H stretching |
| ν(C=O) | ~1690 | 1695 | Carboxylic acid C=O stretching |
| ν(C=C) | ~1590 | 1592 | Aromatic ring C=C stretching |
| δ(N-H) | ~1420 | 1415 | N-H in-plane bending |
| ν(C-Br) | ~650 | 648 | C-Br stretching |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide insights into its dynamic behavior and interactions with its environment, such as a solvent or a biological macromolecule like a protein. researchgate.net
In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom would be calculated. Newton's equations of motion are then used to predict the positions and velocities of the atoms over a series of very short time steps. Such simulations can reveal how the molecule interacts with surrounding water molecules, its conformational flexibility, and the stability of specific hydrogen bonds. nih.gov If the molecule is studied as a potential drug, MD simulations are crucial for assessing the stability of its binding to a target protein, providing a dynamic view that complements the static picture from molecular docking. researchgate.net
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for a series of indole derivatives, including this compound, would seek to predict their activity (e.g., inhibitory potency against an enzyme) based on calculated molecular properties known as descriptors. nih.goveurjchem.com
The process involves:
Data Set: Assembling a group of structurally related indole compounds with experimentally measured biological activities.
Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. ijpsi.org
Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the observed activity. ijpsi.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. eurjchem.com
A successful QSAR model can be used to predict the activity of new, untested indole derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net
| Descriptor Class | Examples | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electron distribution and reactivity |
| Steric | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Solubility and membrane permeability |
| Topological | Connectivity Indices, Wiener Index | Atomic arrangement and branching |
Mechanistic Insights from Computational Modeling
Computational modeling provides profound insights into the mechanisms of chemical reactions and biological interactions. nih.gov DFT calculations can be used to map out the entire energy landscape of a chemical reaction involving an indole derivative. nih.gov This includes identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The calculated activation energy (the energy barrier of the transition state) can explain reaction rates and selectivity. copernicus.org
In a biological context, computational methods like molecular docking and MD simulations can elucidate the mechanism of action. Docking can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov Subsequent MD simulations can then explore the stability of this binding pose and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological activity. researchgate.net These models can explain why certain structural features, like the bromine atoms or the carboxylic acid group, are crucial for the compound's function.
Advanced Research Applications and Potential Impact
Role as a Pharmaceutical Intermediate
5,6-dibromo-1H-indole-3-carboxylic acid and its structural relatives serve as crucial starting materials and building blocks in the discovery and development of new therapeutic agents. chemimpex.comnih.gov The indole-3-carboxylic acid framework is a privileged structure, appearing in numerous compounds with diverse pharmacological activities.
The versatility of the bromo-indole carboxylic acid structure allows for its incorporation into a variety of potential drug candidates. Researchers utilize this compound as a precursor for synthesizing more complex molecules targeting a range of diseases. chemimpex.commedchemexpress.com Derivatives have been investigated for their potential as anti-cancer agents, among other therapeutic applications. nih.govresearchgate.net The bromine substituents can be readily displaced or used in cross-coupling reactions to build molecular complexity, enabling the exploration of structure-activity relationships essential for drug design.
Derivatives of indole-3-carboxylic acid have been identified as a promising class of compounds for the management of hypertension. researchgate.net Recent studies have focused on the design and synthesis of novel derivatives that function as angiotensin II receptor 1 (AT1) antagonists. nih.govebi.ac.uk In preclinical studies involving spontaneously hypertensive rats, certain indole-3-carboxylic acid derivatives demonstrated a potent ability to lower blood pressure when administered orally. One particular derivative showed a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, with the antihypertensive effect lasting for 24 hours, a performance noted as superior to the established pharmaceutical, losartan. researchgate.netnih.govebi.ac.uk These compounds exhibit a high, nanomolar affinity for the AT1 subtype of the angiotensin II receptor, comparable to known drugs. nih.govebi.ac.uk
| Compound Class | Target Receptor | Model | Key Finding | Reference |
| Indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | Spontaneously Hypertensive Rats | Oral administration (10 mg/kg) led to a 48 mm Hg decrease in blood pressure, an effect lasting 24 hours. | researchgate.netnih.govebi.ac.uk |
| Indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | In vitro radioligand binding assay | Demonstrated high nanomolar affinity for the AT1 receptor, on par with losartan. | nih.govebi.ac.uk |
The indole (B1671886) carboxylic acid scaffold is a recognized structural motif in the development of inhibitors for HIV-1 integrase, a critical enzyme for viral replication. nih.gov HIV-1 integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs. nih.gov Compounds based on an indole-2-carboxylic acid framework have been shown to effectively inhibit the strand transfer step of HIV-1 integrase with IC₅₀ values in the micromolar range. nih.gov The mechanism of action involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole core and the carboxyl group. nih.gov While research has highlighted various indole carboxylic acids, the core scaffold's ability to act as a pharmacophore in this context suggests that derivatives like this compound could be explored for the development of new INSTIs with potentially novel resistance profiles. nih.govnih.gov
Indole-3-carboxylic acid and its derivatives are being investigated for their potential applications in agriculture as herbicides and plant growth regulators. nih.gov These compounds can mimic the effects of auxins, a class of essential plant hormones, and act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.govnih.govresearchgate.net In laboratory assays, various synthesized indole-3-carboxylic acid derivatives displayed significant inhibition of both root and shoot growth in dicotyledonous plants like rape (Brassica napus) and monocotyledonous plants such as barnyard grass (Echinochloa crus-galli). nih.govnih.gov
| Plant Species | Compound Concentration | Root Inhibition Rate (%) | Shoot Inhibition Rate (%) | Reference |
| Rape (B. napus) | 100 mg/L | 96 | Not specified | nih.govnih.gov |
| Rape (B. napus) | 10 mg/L | 92 | Not specified | nih.govnih.gov |
| Barnyard grass (E. crus-galli) | 100 mg/L | 60-97 (range for various derivatives) | 60-97 (range for various derivatives) | nih.gov |
Molecular docking studies suggest that these compounds bind effectively within the TIR1 protein through interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov This line of research expands the chemical space for developing new auxin-mimic herbicides. nih.gov
Building Block for Complex Molecular Architectures
The defined structure and reactivity of this compound make it an excellent building block for the synthesis of more intricate molecular structures, including naturally occurring compounds. The bromine atoms serve as versatile handles for regioselective functionalization, particularly through metal-catalyzed cross-coupling reactions.
A key application of this scaffold is in the total synthesis of marine alkaloids, such as the meridianins. Specifically, the methyl ester of the title compound, methyl 5,6-dibromoindole-3-carboxylate, is a direct precursor to Meridianin F. nih.gov The synthesis begins with the regioselective dibromination of methyl indole-3-carboxylate (B1236618). nih.gov The resulting methyl 5,6-dibromoindole-3-carboxylate is then converted into a corresponding Weinreb amide. encyclopedia.pubmdpi.com This intermediate is treated with lithium(trimethylsilyl)acetylide to produce an alkynone, which undergoes a final cyclocondensation reaction with guanidine (B92328) to furnish the target natural product, Meridianin F. encyclopedia.pubmdpi.com This synthetic route highlights the utility of this compound derivatives as pivotal components in constructing complex, biologically active natural products. nih.gov
Development of Novel Indole Derivatives
The primary and most significant application of this compound and its immediate precursors is in the synthesis of complex, biologically active indole alkaloids. It serves as a crucial building block for creating more elaborate molecular architectures.
A key transformation involves the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid to yield methyl 5,6-dibromoindole-3-carboxylate. nih.gov This methyl ester is a direct and versatile precursor to a variety of 5,6-dibromoindole derivatives. nih.gov One of the most notable applications of these building blocks is in the total synthesis of marine natural products, particularly the meridianin family of alkaloids. nih.gov
Meridianins are a class of indole alkaloids originally isolated from marine tunicates (sea squirts) of the genus Aplidium. researchgate.net These compounds are characterized by a pyrimidine (B1678525) ring attached to the indole core at the 3-position. Synthetic chemists have utilized 5,6-dibromoindole building blocks, derived from the parent carboxylic acid, to construct these complex natural products and their analogues. For instance, the synthesis of Meridianin F, a potent protein kinase inhibitor, has been successfully achieved starting from 5,6-dibromoindole-3-carbaldehyde or by using methyl 5,6-dibromoindole-3-carboxylate to form a key alkynone intermediate that is subsequently cyclized with guanidine. nih.govresearchgate.netmdpi.com
The synthetic routes developed for these molecules highlight the utility of the 5,6-dibromo substitution pattern, which not only mimics the natural product's structure but also provides chemical handles for further modification and the development of diverse derivative libraries. nih.govmdpi.com
Below is a table summarizing novel indole derivatives synthesized using this compound or its direct synthetic equivalents.
| Parent Compound/Precursor | Synthesized Derivative | Synthetic Strategy | Significance | Reference |
| Methyl 5,6-dibromoindole-3-carboxylate | 5,6-dibromoindole | One-pot ester hydrolysis and decarboxylation | Parent scaffold for further derivatization | nih.gov |
| Methyl 5,6-dibromoindole-3-carboxylate | Meridianin F | Conversion to Weinreb amide, reaction with a lithiated acetylide, and cyclocondensation with guanidine | Total synthesis of a natural product kinase inhibitor | nih.govmdpi.com |
| 5,6-dibromo-3-iodo-1-tosyl-1H-indole | Meridianin F | One-pot Masuda borylation-Suzuki coupling sequence with 4-chloropyrimidine-2-amine | Efficient and concise synthesis of meridianins | mdpi.com |
| 5,6-dibromoindole-3-carbaldehyde | Meridianin F | Bredereck protocol involving formation of an enaminone intermediate followed by cyclization | Widely used route for meridianin synthesis | researchgate.netnih.gov |
Materials Science Applications
While the indole nucleus is of significant interest in materials science due to its electron-rich nature, rigid planar structure, and hydrogen-bonding capabilities—properties that can be exploited in the design of organic semiconductors, polymers, and pigments—specific applications for this compound are not yet extensively documented in the literature. The presence of heavy bromine atoms could potentially influence photophysical properties, such as promoting intersystem crossing, which might be useful in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the carboxylic acid and N-H groups provide sites for polymerization or incorporation into larger supramolecular structures through hydrogen bonding. However, this remains a speculative and underexplored area for this specific compound.
Bioconjugation and Bioorthogonal Functionalization
Bioconjugation is the process of covalently linking molecules, often to a biomolecule such as a protein or nucleic acid. nih.gov Bioorthogonal chemistry refers to a specific class of bioconjugation reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.orgnih.gov
The functional groups present on this compound offer potential for these applications, although specific examples in the literature are scarce.
Carboxylic Acid-Mediated Conjugation: The carboxylic acid group is a classic functional handle for bioconjugation. It can be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form an active ester. This ester can then react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. This is a standard and widely used method of bioconjugation but is not bioorthogonal, as it will react with any accessible amine. nih.gov
Potential for Halogen-Based Cross-Coupling: The two bromine atoms on the indole ring represent potential sites for more advanced, site-specific modifications using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). While these reactions are powerful tools in organic synthesis, their adaptation for bioorthogonal labeling is challenging due to the toxicity of the metal catalysts and the need for non-aqueous conditions. acs.org However, ongoing research aims to develop biocompatible catalysis systems that could potentially enable the use of aryl halides like this compound for labeling biomolecules in a more selective manner than traditional methods.
Currently, the direct application of this compound in bioorthogonal functionalization schemes has not been reported.
Exploration in Chemical Biology
The most significant impact of this compound in chemical biology is indirect, through its role as a precursor to the meridianin alkaloids. nih.govmdpi.comnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and potent, selective enzyme inhibitors are a cornerstone of chemical biology. nih.govescholarship.org
Meridianins have been identified as potent inhibitors of a variety of protein kinases. researchgate.net Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer, inflammation, and neurodegenerative disorders like Alzheimer's disease. nih.govdrugdiscoverychemistry.com
Specific meridianins and their synthetic analogues, derived from 5,6-dibromoindole precursors, have shown inhibitory activity against several key kinases:
Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle.
Glycogen Synthase Kinase-3 (GSK-3): A key enzyme in numerous signaling pathways, implicated in diabetes, bipolar disorder, and Alzheimer's disease.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A): Implicated in neurodevelopment and Down syndrome. researchgate.netnih.gov
By providing a reliable synthetic route to meridianins, this compound facilitates the generation of these powerful chemical probes. mdpi.commdpi.com These probes can be used in cell-based assays to investigate the roles of specific kinases in biological pathways, to validate them as potential drug targets, and to serve as lead compounds for the development of new therapeutics. semanticscholar.org The availability of these synthetic compounds is crucial for advancing our understanding of kinome signaling and its role in human disease.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of halogenated indoles, including 5,6-dibromo-1H-indole-3-carboxylic acid, is an area ripe for innovation. Current methods often rely on traditional bromination techniques which can be harsh and environmentally taxing. Future research will prioritize the development of more efficient and sustainable synthetic methodologies. This includes exploring enzymatic halogenation, which offers high regioselectivity and milder reaction conditions. The discovery of FADH2-dependent halogenases that can act on tryptophan or indole (B1671886) moieties presents a promising avenue for biocatalysis. Additionally, microwave-mediated reactions have shown potential for accelerating processes like ester hydrolysis and decarboxylation in the synthesis of dibromoindoles, offering a more energy-efficient alternative. The goal is to create synthetic pathways that are not only higher in yield but also reduce waste and avoid the use of hazardous reagents, aligning with the principles of green chemistry.
Discovery of Novel Biological Activities and Therapeutic Targets
Brominated indoles are a rich source of bioactive compounds, frequently isolated from marine organisms. Building on the known anti-inflammatory and potential anticancer properties of related compounds, future research will aim to uncover new biological activities and therapeutic targets for this compound and its analogs. Many indole derivatives have been identified as promising leads for treating a range of diseases, including cancer, microbial infections, and inflammatory conditions.
Computational studies, such as molecular docking, are being employed to explore the potential of brominated indoles to selectively inhibit inflammatory mediators like cyclooxygenase (COX) enzymes. For instance, derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, a target in cancer therapy. Research into derivatives of indole-3-carboxylic acid has also revealed potential as angiotensin II receptor 1 antagonists for hypertension. The exploration of novel derivatives, such as those incorporating isoxazole (B147169) moieties, has led to the discovery of potent xanthine (B1682287) oxidase inhibitors for the treatment of gout. This targeted approach allows for the rational design of new therapeutic agents with improved efficacy and selectivity.
Table 1: Potential Therapeutic Targets for Indole Derivatives
| Therapeutic Target | Potential Indication | Research Findings |
|---|---|---|
| Cyclooxygenase (COX-1/2) | Inflammation | Brominated indoles from marine mollusks show potential for selective COX inhibition. |
| VEGFR-2 Tyrosine Kinase | Cancer | 5-bromoindole-2-carboxylic acid hydrazone derivatives demonstrated inhibition of VEGFR-2 TK activity. |
| Angiotensin II Receptor 1 (AT1) | Hypertension | Novel indole-3-carboxylic acid derivatives have shown high affinity for the AT1 receptor. |
| Xanthine Oxidase (XO) | Gout, Hyperuricemia | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been identified as potent XO inhibitors. |
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
A deeper understanding of the molecular structure and behavior of this compound is crucial for its development. Advanced spectroscopic techniques are central to this effort. Methods such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Visible spectroscopy are fundamental for structural characterization. Single-crystal X-ray diffraction provides precise data on bond lengths, angles, and crystal packing, revealing intermolecular interactions like hydrogen bonding and halogen interactions.
Future research will increasingly integrate these experimental techniques with computational methods like Density Functional Theory (DFT). DFT allows for the investigation of optimized geometry, vibrational frequencies, and electronic properties, providing insights that complement experimental data. Furthermore, techniques like UV-photoelectron spectroscopy (UV-PES) can be used to experimentally determine gas-phase ionization energies, offering a direct probe of the electronic structure of indole derivatives. The development of novel imaging techniques will also be crucial for visualizing the compound's interaction within biological systems in real-time, helping to elucidate its mechanism of action and cellular distribution.
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery, and the development of indole-based therapeutics is no exception. These powerful computational tools can accelerate the design-make-test-analyze cycle by predicting the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound.
AI/ML algorithms can screen vast virtual libraries of compounds to identify promising candidates, significantly reducing the time and cost associated with high-throughput screening. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can identify the key structural features that contribute to a compound's therapeutic activity, guiding the synthesis of more potent and selective molecules. AI can also assist in planning synthetic routes, predicting reaction outcomes, and recommending optimal reaction conditions, thereby streamlining the chemical synthesis process. The integration of AI and ML will enable a more data-driven and efficient approach to designing the next generation of drugs based on the this compound scaffold.
Application in Supramolecular Chemistry and Nanotechnology
The unique structural features of this compound, particularly the presence of bromine atoms, make it an interesting building block for supramolecular chemistry and nanotechnology. The bromine atoms can participate in halogen bonding, a directional noncovalent interaction that is increasingly used to construct complex supramolecular assemblies. This interaction, analogous to hydrogen bonding, can be used to design functional materials, including supramolecular gels and crystals with specific properties.
In nanotechnology, indole-3-carboxylic acid derivatives can be conjugated with nanoparticles to create novel drug delivery systems. For example, loading indole-3-acetic acid onto zinc oxide nanoparticles has been shown to enhance its efficacy in agricultural applications. Similar strategies could be employed for this compound to improve its delivery to specific therapeutic targets, enhance its bioavailability, and reduce potential side effects. The use of chitosan (B1678972) nanoparticles is another avenue being explored to augment the biological functions of indole derivatives.
Investigation of Biosynthetic Pathways (e.g., in marine organisms)
Many brominated indoles are natural products, particularly from marine organisms like cyanobacteria, mollusks, and sponges. Investigating the biosynthetic pathways of these compounds can provide valuable insights for both biotechnological production and the discovery of new enzymes. Recent research has begun to elucidate the enzymatic machinery responsible for producing complex bromoindole natural products.
Metagenomic studies are being used to identify biosynthetic gene clusters (BGCs) in organisms like cyanobacteria that encode for enzymes involved in halogenation and indole synthesis. Characterizing these enzymes, such as novel halogenases and nitrile synthases, not only reveals the diversity of haloindole biosynthesis but also provides new biocatalysts that could be harnessed for the sustainable synthesis of compounds like this compound. Understanding these natural pathways offers a blueprint for developing engineered microorganisms capable of producing valuable halogenated compounds through fermentation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-indole-3-carbonitrile |
| 5-bromo-indole-3-carbaldehyde |
| tyrindoxyl sulfate |
| tyrindoleninone |
| 6-bromoisatin |
| 6,6′dibromoindirubin |
| 4,6-dimethoxy-2,3-diphenyl-1H-indole |
| 4,5,6-trimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde |
| N-(3‴-chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine |
| N-(3‴-chlorophenyl) (4,5,6-trimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine |
| 6-bromoindole |
| isatin (B1672199) |
| 5-bromoisatin |
| 7-bromoisatin |
| Chaetoglobosin G |
| 3,3′-Diindolylmethane |
| Flavopereirine |
| N-formyl-N-methyltryptamine |
| indole-3-acetic acid |
| indole-3-butyric acid |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids |
| 5-bromo-Nо-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide |
| methyl indole-3-carboxylate (B1236618) |
| methyl 5,6-dibromoindole-3-carboxylate |
| 5,6-dibromoindole |
| meridianin F |
| 5,6-dibromo-2'-demethylaplysinopsin |
| 6-bromo-1H-indole |
| 5,6-dibromoisatin |
| 6-bromo-1H-indole-3-carboxylic acid |
| allopurinol |
Q & A
Q. What are the natural sources of 5,6-dibromo-1H-indole-3-carboxylic acid, and how is it isolated?
This compound is a marine-derived natural product isolated from the sponge Smenospongia sp. . Isolation typically involves organic solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic purification (e.g., silica gel or HPLC). Researchers should validate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS).
Q. How is the structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system, with intermolecular O–H⋯O hydrogen bonds forming inversion dimers and N–H⋯O bonds stabilizing layered structures . Refinement using SHELXL confirms bond angles (e.g., C–Br ≈ 1.9 Å) and dihedral angles between the indole ring and carboxylic acid group.
Q. What are the standard synthetic routes for preparing this compound derivatives?
A common approach involves electrophilic bromination of indole precursors. For example:
- React indole-3-carboxylic acid with bromine in acetic acid under controlled temperature (0–5°C).
- Purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
- Confirm regioselectivity using <sup>1</sup>H NMR (e.g., absence of aromatic protons at positions 5 and 6).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Anticancer assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations .
- Mechanistic studies : Use molecular docking to predict interactions with targets like tyrosinase (TYR) or indoleamine 2,3-dioxygenase (IDO2) .
- Control experiments : Compare with non-brominated analogs (e.g., indole-3-carboxylic acid) to assess bromine’s role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
